molecular formula C9H12ClN B1361660 (R)-1-(3-Chlorophenyl)propan-1-amine CAS No. 1168139-52-3

(R)-1-(3-Chlorophenyl)propan-1-amine

Cat. No.: B1361660
CAS No.: 1168139-52-3
M. Wt: 169.65 g/mol
InChI Key: PLIWCUPYMOIFAV-SECBINFHSA-N
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Description

®-1-(3-Chlorophenyl)propan-1-amine is an organic compound characterized by the presence of a chlorophenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Chlorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-chlorobenzaldehyde.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a reductive amination reaction with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the ®-enantiomer.

Industrial Production Methods: In an industrial setting, the synthesis of ®-1-(3-Chlorophenyl)propan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-1-(3-Chlorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation Products: Imines or nitriles.

    Reduction Products: Alkanes.

    Substitution Products: Various substituted phenylpropanamines.

Scientific Research Applications

®-1-(3-Chlorophenyl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of amine-containing compounds on biological systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Chlorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    (S)-1-(3-Chlorophenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(3-Chlorophenyl)propan-2-amine: A structural isomer with a different substitution pattern on the propanamine backbone.

    1-(4-Chlorophenyl)propan-1-amine: A positional isomer with the chlorine atom in the para position.

Uniqueness: ®-1-(3-Chlorophenyl)propan-1-amine is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its ®-configuration may result in different interactions with chiral biological targets compared to its (S)-enantiomer.

Properties

IUPAC Name

(1R)-1-(3-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIWCUPYMOIFAV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649742
Record name (1R)-1-(3-Chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1168139-52-3
Record name (αR)-3-Chloro-α-ethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1168139-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(3-Chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1168139-52-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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